N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S3/c15-11(7-14-20(16,17)10-1-2-10)13-4-3-12(19-13)9-5-6-18-8-9/h3-6,8,10-11,14-15H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRWICWFYTFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the bithiophene moiety, often through a nucleophilic substitution reaction.
Cyclopropane Ring Formation: The cyclopropane ring is introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or electronic components.
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its sulfonamide and bithiophene moieties. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Applications (2022) describe several cyclopropanesulfonamide derivatives with distinct heterocyclic substituents. Below is a comparative analysis:
Key Differences and Implications
Heterocyclic Systems :
- The patent compounds use nitrogen-rich fused heterocycles (e.g., pyrrolo-triazolo-pyrazine), which likely target enzymatic active sites or allosteric pockets in therapeutic contexts . In contrast, the bithiophene group in the target compound suggests applications in organic electronics or materials science due to its extended π-conjugation and charge-transport properties.
Solubility and Bioavailability :
- Hydroxyethyl groups in both the target compound and Example #19* () enhance hydrophilicity. However, the bithiophene moiety may reduce aqueous solubility compared to imidazo-pyrrolo-pyrazine derivatives, necessitating formulation adjustments .
Synthetic Complexity :
- The target compound’s bithiophene synthesis likely involves Suzuki-Miyaura coupling or direct thiophene functionalization, whereas patent analogs require multi-step heterocyclic annulations (e.g., triazole formation in ).
Stability :
- Cyclopropane rings in all compounds resist metabolic oxidation, but the bithiophene’s sulfur atoms may introduce susceptibility to oxidative degradation compared to nitrogen heterocycles .
Research Findings and Data Gaps
- Pharmacokinetics : Patent analogs show moderate-to-high molecular weights (418–565 Da) and retention times (1.67–1.87 min), suggesting favorable logP profiles. The target compound’s estimated molecular weight (~386 Da) aligns with drug-like properties but requires experimental validation.
- Electronic Properties : Bithiophene’s low bandgap (compared to nitrogen heterocycles) could make the target compound suitable for organic semiconductors, though this remains untested .
- Biological Activity: No direct data exist for the target compound, but structurally related sulfonamides in the patents exhibit kinase inhibition (e.g., JAK/STAT pathways) .
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound notable for its potential biological activity. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its significance in medicinal chemistry and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a cyclopropane ring, a sulfonamide group, and a bithiophene moiety. The synthesis involves several key steps:
- Formation of the Bithiophene Moiety : Achieved through coupling reactions of thiophene derivatives.
- Introduction of the Hydroxyethyl Group : Typically involves nucleophilic substitution reactions.
- Cyclopropane Ring Formation : Accomplished via cyclopropanation reactions using diazo compounds.
- Sulfonamide Formation : Final step where the sulfonamide group is introduced.
These steps can be optimized for yield and purity in industrial settings, often utilizing continuous flow reactors for efficiency .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural features may allow it to modulate various biological pathways, potentially influencing cellular processes .
Anticancer Potential
Research indicates that bithiophene derivatives can exhibit anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Preliminary data suggest that this compound could be investigated further for similar effects .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of sulfonamide derivatives. Some studies have indicated that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in neurodegenerative diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro for sulfonamide derivatives similar to this compound. |
| Study 2 | Anticancer Properties | Bithiophene derivatives showed significant cytotoxicity against various cancer cell lines. |
| Study 3 | Neuroprotection | Sulfonamide compounds exhibited protective effects on neuronal cells under oxidative stress conditions. |
Future Directions
Further research is warranted to explore the full biological potential of this compound. Key areas for investigation include:
- In vivo studies to assess efficacy and safety profiles.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
